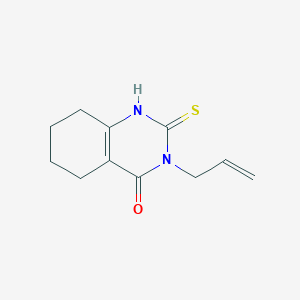
7-Fluoro-8-nitroquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-8-nitroquinoline-4-carbaldehyde is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 8th position, and an aldehyde group at the 4th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-nitroquinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 7-fluoroquinoline to introduce the nitro group at the 8th position, followed by formylation to introduce the aldehyde group at the 4th position. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective nitration and formylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluoro-8-nitroquinoline-4-carboxylic acid.
Reduction: 7-Fluoro-8-aminoquinoline-4-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-8-nitroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-Fluoro-8-nitroquinoline-4-carbaldehyde largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinoline-4-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
8-Nitroquinoline-4-carbaldehyde: Lacks the fluorine atom, affecting its stability and biological activity.
7-Fluoro-8-nitroquinoline: Lacks the aldehyde group, limiting its use in certain synthetic applications.
Uniqueness: 7-Fluoro-8-nitroquinoline-4-carbaldehyde is unique due to the combined presence of fluorine, nitro, and aldehyde groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1420793-90-3 |
|---|---|
Molekularformel |
C10H5FN2O3 |
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
7-fluoro-8-nitroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-2-1-7-6(5-14)3-4-12-9(7)10(8)13(15)16/h1-5H |
InChI-Schlüssel |
RHBMETOXXMEOAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=CC(=C21)C=O)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



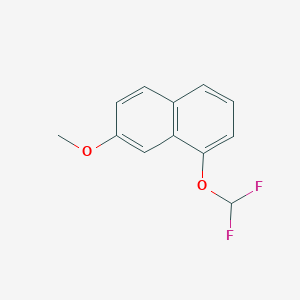
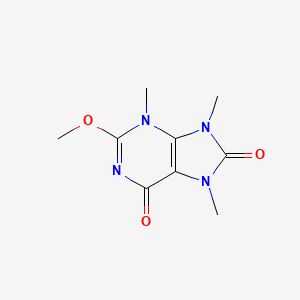
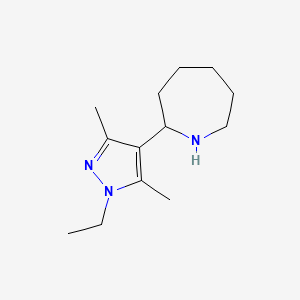
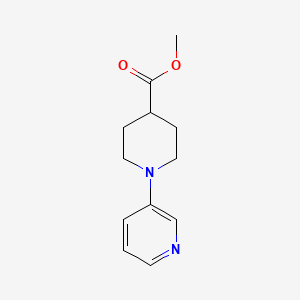

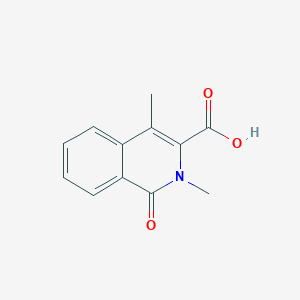
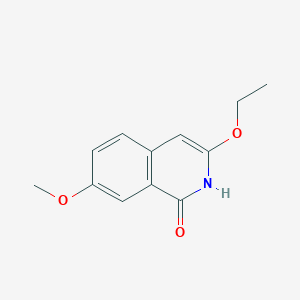

![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

